2-oxo-2-(10H-phenothiazin-10-yl)ethyl (2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate
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Overview
Description
2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-[2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]ACETATE is a complex organic compound that incorporates both phenothiazine and pyrimidine moieties. Phenothiazine derivatives are known for their diverse biological activities, including antipsychotic, antimicrobial, and anticancer properties . The pyrimidine ring is a crucial structure in many biological molecules, including nucleotides and several drugs .
Preparation Methods
The synthesis of 2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-[2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]ACETATE involves multiple steps. One common method starts with the preparation of the phenothiazine derivative, which is then reacted with a pyrimidine derivative under specific conditions to form the final compound . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-[2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]ACETATE can undergo various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-[2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]ACETATE involves its interaction with various molecular targets. The phenothiazine moiety can intercalate into DNA, disrupting replication and transcription processes, which is crucial for its anticancer activity . Additionally, it can inhibit enzymes involved in neurotransmitter pathways, contributing to its antipsychotic effects .
Comparison with Similar Compounds
Similar compounds include other phenothiazine derivatives like chlorpromazine and thioridazine, which are well-known antipsychotic drugs . Compared to these, 2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-[2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]ACETATE may offer unique advantages due to the additional pyrimidine moiety, potentially enhancing its biological activity and specificity .
Properties
Molecular Formula |
C20H15N3O5S |
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Molecular Weight |
409.4 g/mol |
IUPAC Name |
(2-oxo-2-phenothiazin-10-ylethyl) 2-(2,4-dioxopyrimidin-1-yl)acetate |
InChI |
InChI=1S/C20H15N3O5S/c24-17-9-10-22(20(27)21-17)11-19(26)28-12-18(25)23-13-5-1-3-7-15(13)29-16-8-4-2-6-14(16)23/h1-10H,11-12H2,(H,21,24,27) |
InChI Key |
HDNFYOWLINLLBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)COC(=O)CN4C=CC(=O)NC4=O |
Origin of Product |
United States |
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